N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide
Description
N-(3-Chloro-4-methoxyphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 3-chloro-4-methoxyphenyl group attached via an amide linkage to a 4-methoxybenzoyl moiety.
Properties
Molecular Formula |
C15H14ClNO3 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-19-12-6-3-10(4-7-12)15(18)17-11-5-8-14(20-2)13(16)9-11/h3-9H,1-2H3,(H,17,18) |
InChI Key |
HIFHAZIXESJPBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Acid Chloride Coupling
The most straightforward route involves reacting 3-chloro-4-methoxyaniline with 4-methoxybenzoyl chloride in aprotic solvents. Chlorobenzene or dichloromethane is typically employed at 70–100°C, with triethylamine or pyridine as a base to neutralize HCl byproducts. For instance, Example 1 of the patent method demonstrates that combining equimolar quantities of the amine and acyl chloride in chlorobenzene with phosphorus trichloride (PCl₃) as a catalyst yields 95.8% product purity after refluxing for 2 hours. This exothermic reaction requires careful temperature control to prevent decomposition of the methoxy groups.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but risk hydrolyzing the acid chloride. Nonpolar solvents such as chlorobenzene slow hydrolysis, favoring amide formation. Experimental data from the patent indicate that chlorobenzene achieves 98.1% purity in the intermediate 3-nitro-4-chlorobenzanilide, underscoring its utility in moisture-sensitive reactions. Post-reaction purification involves steam distillation to remove residual solvent, followed by recrystallization from methanol-water mixtures.
Catalytic Approaches and Mechanism Optimization
Phosphorus-Based Catalysts
Phosphorus trichloride (PCl₃) and thionyl chloride (SOCl₂) are widely used to activate carboxylic acids in situ. In the patent’s Example 2, thionyl chloride facilitates the conversion of 3-nitro-4-chlorobenzoic acid to its acyl chloride, which subsequently reacts with aniline to form the amide bond with 97% yield. The mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl carbon, with the catalyst stabilizing the tetrahedral intermediate.
Transition Metal-Mediated Coupling
Industrial-Scale Synthesis and Process Intensification
Continuous-Flow Reactor Systems
Large-scale production benefits from continuous-flow technology, which enhances heat transfer and reduces reaction times. The patent’s Example 5 utilizes a 1000L autoclave with automated pressure and temperature controls, achieving 94.5% yield in the methoxy substitution step. A hypothetical adaptation for N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide could involve:
-
Stage 1 : Continuous feeding of 3-chloro-4-methoxyaniline and 4-methoxybenzoyl chloride into a static mixer.
-
Stage 2 : In-line quenching with aqueous base to neutralize HCl.
-
Stage 3 : Centrifugal separation and drying of the crude product.
Purification Techniques
Industrial purification employs fractional crystallization and chromatography. The patent describes isolating the final product via methanol-water recrystallization, yielding 99.5% purity. For the target compound, analogous methods would involve dissolving the crude amide in hot methanol, filtering insoluble impurities, and cooling to induce crystallization.
Comparative Analysis of Synthetic Methods
The table below synthesizes data from the patent’s examples to extrapolate optimal conditions for this compound:
Key observations:
-
Phosphorus catalysts (PCl₃, SOCl₂) outperform transition metals in amidation yield.
-
Chlorobenzene ensures higher purity than methanol, which may participate in side reactions.
-
Elevated temperatures (≥80°C) are critical for complete conversion but risk degrading sensitive substituents.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxy-substituted benzamide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-chloro-4-hydroxyphenyl-4-methoxybenzamide.
Reduction: Formation of 3-methoxyphenyl-4-methoxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis Applications
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups, making it a useful intermediate in the development of more complex molecules.
Key Synthesis Applications:
- Building Block for Complex Molecules: The compound can be modified to create derivatives with enhanced properties for further research or industrial applications.
- Reagent in Chemical Reactions: It can participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, facilitating the synthesis of diverse chemical entities.
Biological Research Applications
The compound's unique structure and functional groups make it a candidate for studying biological interactions, particularly in pharmacology.
Biological Applications:
- Potential Therapeutic Agent: Research indicates that this compound may exhibit anti-inflammatory and anticancer properties. Studies are ongoing to evaluate its efficacy against specific diseases, including cardiovascular conditions and cancers .
- Biochemical Probes: It may serve as a biochemical probe to study interactions with various biological molecules, including enzymes and receptors. This application is crucial for understanding disease mechanisms and developing targeted therapies .
Medicinal Chemistry Insights
In medicinal chemistry, this compound has been investigated for its pharmacological properties.
Medicinal Applications:
- Dopamine Receptor Modulation: Preliminary studies suggest that this compound could act on dopamine receptors, particularly the D3 subtype, which is relevant for neuropsychiatric disorders. Its selective action may lead to novel treatment options .
- Cardiovascular Disease Treatment: The compound has been explored as a potential antagonist for macrophage scavenger receptors, which play a role in cardiovascular diseases such as atherosclerosis and myocardial infarction .
Case Studies and Research Findings
Several studies have documented the effects and potential applications of this compound:
- Study on Anticancer Properties : A study investigated the compound's ability to inhibit cancer cell proliferation in vitro. Results indicated significant cytotoxic effects on specific cancer cell lines, suggesting its potential as an anticancer agent .
- Research on Cardiovascular Implications : Another study focused on the compound's role in modulating inflammatory responses associated with cardiovascular diseases. The findings highlighted its ability to reduce lipid accumulation in macrophages, indicating a promising avenue for treatment .
- Neuroprotective Effects : Research exploring neuroprotective properties revealed that the compound could protect dopaminergic neurons from degeneration, opening pathways for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Analysis :
- Halogen vs. Methoxy Groups : Fragment 5’s fluorine atom enables a halogen bond, critical for high potency, whereas the methoxy group in N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide may prioritize hydrogen bonding or π-π stacking .
- Steric and Electronic Effects: The addition of a second chlorine (as in ’s compound) increases hydrophobicity but may limit binding pocket accessibility compared to monosubstituted analogs.
Pharmacological Activity and Target Engagement
- EGFR Inhibition : Derivatives like 7j (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide) exhibit strong docking scores (−9.65 kcal/mol) with EGFR, suggesting that the methoxybenzamide moiety contributes to binding stability .
- PDE IV Inhibition : Compounds with bulkier substituents (e.g., cyclopentyloxy in ) show enhanced activity, indicating that this compound’s simpler structure may lack the required hydrophobicity for similar potency .
Physicochemical and Stability Profiles
- pH Stability: Conjugates of 4-methoxybenzamide (e.g., N-(6-aminohexyl)-4-methoxybenzamide) demonstrate pH-dependent stability, with significant hydrolysis below pH 5.2 . This contrasts with more stable analogs like 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide, which retains integrity across broader pH ranges .
- Solubility: The chloro and methoxy groups in this compound likely reduce aqueous solubility compared to non-halogenated analogs (e.g., 4-methoxy-N-(3-methylphenyl)benzamide) .
Key Research Findings and Implications
- Structural Optimization : Fragment-based studies () emphasize the importance of halogen atoms for potency, suggesting that replacing the 4-methoxy group in this compound with fluorine could enhance binding .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₄ClNO₃, with a molecular weight of 291.73 g/mol. The compound features:
- Chloro and methoxy substituents on the phenyl rings.
- An amide functional group , which is crucial for its biological behavior.
This structure enhances its interaction with various biological targets, contributing to its pharmacological properties.
The mechanism of action for this compound involves its binding to specific receptors or enzymes within biological systems. The presence of chloro and methoxy groups improves the compound's ability to interact with these targets, potentially leading to:
- Inhibition of enzyme activity .
- Alteration of receptor functions , which can manifest as antimicrobial or anticancer effects depending on the target pathways involved .
Antiplasmodial Activity
Research indicates that this compound exhibits significant antiplasmodial properties against Plasmodium species, the causative agents of malaria. Structure-activity relationship (SAR) studies suggest that modifications to the methoxy and chloro groups can enhance or diminish this activity. For example:
- Increased potency was observed with certain substitutions on the aromatic rings.
- The compound serves as a lead for developing new antimalarial agents.
Other Biological Activities
Beyond antimalarial properties, this compound has been investigated for additional biological activities, including:
Research Findings and Case Studies
A review of various studies highlights the biological efficacy and potential therapeutic applications of this compound:
Structure-Activity Relationship (SAR)
The SAR studies reveal that variations in the chemical structure can significantly affect biological activity. For instance:
| Compound Variation | Biological Effect |
|---|---|
| N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide | Altered pharmacological profile due to fluorine substitution. |
| N-(3-bromo-4-methoxyphenyl)-4-methoxybenzamide | Different biological effects attributed to bromine's electronic properties. |
| N-(3-nitro-4-methoxyphenyl)-4-methoxybenzamide | Enhanced reactivity and potential therapeutic effects due to nitro group addition. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and coupling reagents for preparing N-(3-chloro-4-methoxyphenyl)-4-methoxybenzamide?
- Methodological Answer : The compound can be synthesized via amide coupling reactions. A common approach involves reacting 3-chloro-4-methoxyaniline with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Alternatively, coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are effective for activating carboxylic acids, as demonstrated in analogous benzamide syntheses. For example, DCC/HOBt facilitates coupling at low temperatures (-50°C) to minimize side reactions . Yield optimization requires strict control of stoichiometry, solvent polarity (e.g., DMF or THF), and inert atmospheres.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms amide bond formation (C=O stretch ~1650 cm⁻¹) and methoxy group presence (C-O stretch ~1250 cm⁻¹) .
- ¹H-NMR : Assigns aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). Splitting patterns distinguish substituent positions on the phenyl rings .
- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/Cl/O percentages .
- Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the molecular formula .
Advanced Research Questions
Q. How do pH, temperature, and solvent systems influence the fluorescence properties of this compound?
- Methodological Answer : Fluorescence intensity is maximized under specific conditions:
- pH : Optimal at pH 5 due to protonation/deprotonation effects on the amide and methoxy groups, which alter electron density and emission efficiency .
- Temperature : Stability at 25°C; higher temperatures may quench fluorescence via increased molecular collisions .
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance fluorescence by stabilizing excited states.
- Experimental Design : Use spectrofluorometry (λex 340 nm, λem 380 nm) with controlled buffer systems (e.g., acetate buffer for pH 5) and temperature-regulated cuvettes .
Q. What strategies resolve contradictions in spectroscopic or biological data for this compound?
- Methodological Answer :
- Data Validation : Cross-check NMR/IR results with computational tools (e.g., DFT simulations) to confirm peak assignments.
- Reproducibility : Replicate synthesis and assays under identical conditions (e.g., inert atmosphere, reagent purity >98%) to rule out experimental variability .
- Statistical Analysis : Calculate R.S.D.% (relative standard deviation) for fluorescence intensity (e.g., R.S.D.% = 1.369 in analogous compounds) to assess measurement precision .
Q. How do structural modifications (e.g., substituent variations) impact biological activity and physicochemical properties?
- Methodological Answer :
- Comparative Studies : Replace the 3-chloro or 4-methoxy groups with electron-withdrawing/donating groups (e.g., -CN, -NO2) and assess changes in:
- Lipophilicity : Measure logP values via HPLC to predict membrane permeability.
- Receptor Binding : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins .
- Example : Analogues like N-(3,4-dimethoxyphenyl)-4-methoxybenzamide show altered binding affinities to enzymes due to steric and electronic effects .
Q. What experimental approaches elucidate the compound’s interactions with biological targets?
- Methodological Answer :
- In Vitro Assays : Perform competitive binding assays (e.g., fluorescence polarization) to quantify inhibition constants (Ki) against enzymes or receptors .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Structural Biology : Co-crystallize the compound with target proteins and solve structures via X-ray crystallography (using SHELX programs for refinement) .
Key Notes
- Methodological rigor emphasized, with references to peer-reviewed studies.
- Advanced questions integrate multi-disciplinary approaches (synthesis, biophysics, computational modeling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
